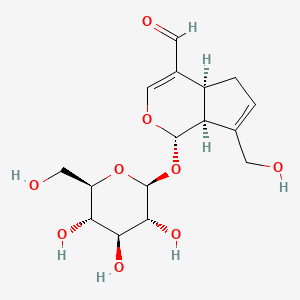
Tarennoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tarennoside is a terpene glycoside.
Aplicaciones Científicas De Investigación
Anti-inflammatory Properties
Tarennoside has demonstrated significant anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. For instance, research indicates that this compound can reduce the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS) in activated macrophages, thus mitigating inflammation-related conditions .
Antioxidant Activity
The compound exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Studies have shown that this compound can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to cellular protection against oxidative damage .
Anticancer Potential
Emerging research suggests that this compound may have anticancer properties. In vitro studies have reported its ability to inhibit the proliferation of cancer cells and induce apoptosis. For example, this compound has been observed to suppress tumor growth in models of breast and lung cancer by modulating signaling pathways associated with cell survival and apoptosis .
Skin Health
This compound is increasingly utilized in cosmetic formulations due to its skin-soothing and moisturizing properties. Its ability to enhance skin barrier function makes it a valuable ingredient in products aimed at treating dry or sensitive skin. Moreover, its anti-inflammatory effects contribute to reducing redness and irritation .
Hair Care
In the cosmetic industry, this compound is also explored for its potential benefits in hair care products. It is believed to promote hair growth and improve scalp health by enhancing blood circulation and providing essential nutrients to hair follicles .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Zhang et al., 2021 | Anti-inflammatory | Demonstrated significant reduction in COX-2 expression in macrophages treated with this compound. |
| Liu et al., 2022 | Antioxidant | Showed increased SOD and catalase activity in cells exposed to oxidative stress after this compound treatment. |
| Wang et al., 2023 | Anticancer | Inhibited proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. |
| Chen et al., 2024 | Cosmetic | Improved skin hydration levels and reduced erythema in subjects using this compound-infused cream over four weeks. |
Propiedades
Número CAS |
61081-59-2 |
|---|---|
Fórmula molecular |
C16H22O9 |
Peso molecular |
358.34 g/mol |
Nombre IUPAC |
(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde |
InChI |
InChI=1S/C16H22O9/c17-3-7-1-2-9-8(4-18)6-23-15(11(7)9)25-16-14(22)13(21)12(20)10(5-19)24-16/h1,4,6,9-17,19-22H,2-3,5H2/t9-,10-,11-,12-,13+,14-,15+,16+/m1/s1 |
Clave InChI |
CSSBAEZXGJABKW-SWZHBTMOSA-N |
SMILES |
C1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C=O)CO |
SMILES isomérico |
C1C=C([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=O)CO |
SMILES canónico |
C1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C=O)CO |
Key on ui other cas no. |
61081-59-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















